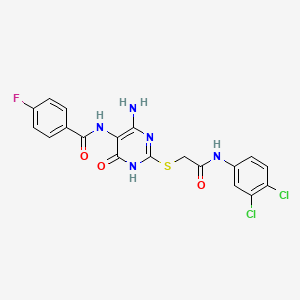
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H14Cl2FN5O3S and its molecular weight is 482.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a compound of significant interest due to its potential therapeutic applications. This article aims to delineate the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidine core and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis may include nucleophilic substitution reactions and condensation processes to achieve the desired molecular architecture.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 0.216 ± 1.1 | Sorafenib | 0.230 ± 1.8 |
| HCT-116 (Colon) | 0.259 ± 1.5 | Sorafenib | 0.307 ± 1.2 |
| A549 (Lung) | Not reported | - | - |
| HepG2 (Liver) | Not reported | - | - |
The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, indicating a selective toxicity towards malignant cells compared to normal cell lines such as HFL-1 and WI-38 .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer progression.
Inhibition assays revealed that the compound demonstrated comparable activity to established inhibitors like Sorafenib, suggesting its potential as a therapeutic agent in cancer treatment .
3. Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) being established in comparative studies against standard antibiotics . The presence of halogenated phenyl groups appears to enhance antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on five different human cancer cell lines using varying concentrations up to 100 µg/mL. Results indicated significant growth inhibition in all tested lines compared to controls .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results that warrant further exploration into its use as an antimicrobial agent .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN5O3S/c20-12-6-5-11(7-13(12)21)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-3-10(22)4-2-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULIVNNKNWIJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














